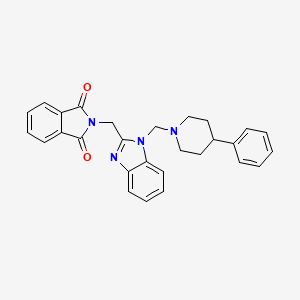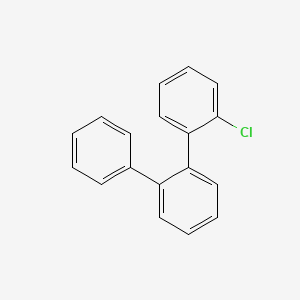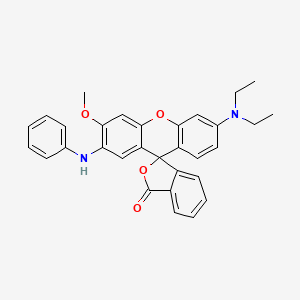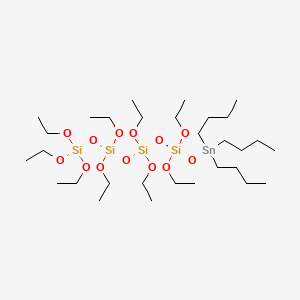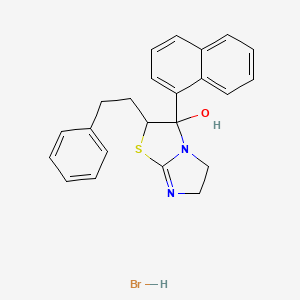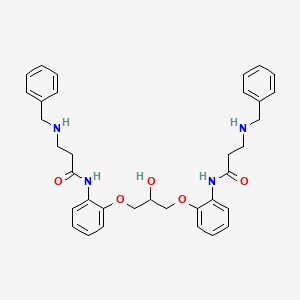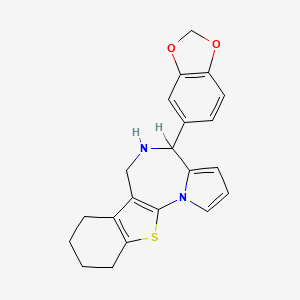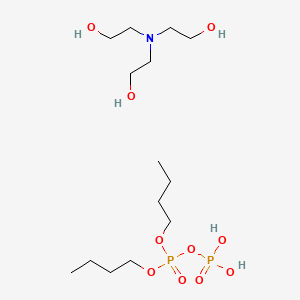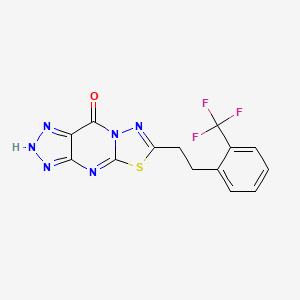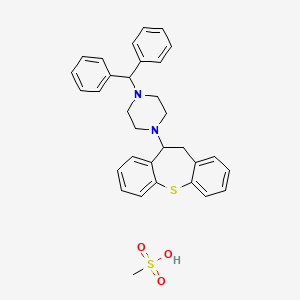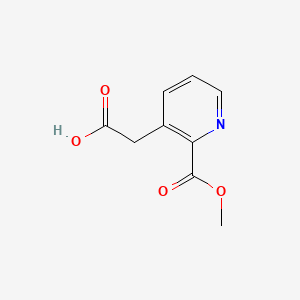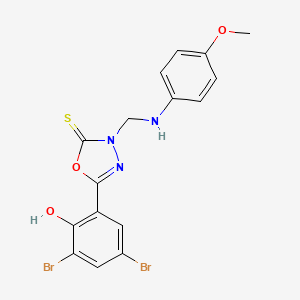
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((4-methoxyphenyl)amino)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((4-methoxyphenyl)amino)methyl)- is a heterocyclic compound that belongs to the oxadiazole family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve:
Formation of the hydrazide: Starting from a suitable carboxylic acid derivative.
Cyclization: Reaction with carbon disulfide under basic conditions to form the oxadiazole ring.
Functionalization: Introduction of the 3,5-dibromo-2-hydroxyphenyl and 4-methoxyphenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Controlled temperature and pressure: To ensure the stability of intermediates and final products.
Purification techniques: Such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their antimicrobial, antifungal, and anticancer activities.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to:
Inhibition of enzyme activity: By binding to the active site or allosteric sites.
Modulation of receptor activity: By acting as agonists or antagonists.
Disruption of cellular processes: Such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole-2-thione: A simpler derivative with similar biological activities.
1,3,4-Oxadiazole-2-one: Another oxadiazole derivative with different functional groups.
1,2,4-Oxadiazole: A related heterocyclic compound with a different ring structure.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((4-methoxyphenyl)amino)methyl)- lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other oxadiazole derivatives.
属性
CAS 编号 |
81963-84-0 |
|---|---|
分子式 |
C16H13Br2N3O3S |
分子量 |
487.2 g/mol |
IUPAC 名称 |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(4-methoxyanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H13Br2N3O3S/c1-23-11-4-2-10(3-5-11)19-8-21-16(25)24-15(20-21)12-6-9(17)7-13(18)14(12)22/h2-7,19,22H,8H2,1H3 |
InChI 键 |
DYOJQHVUTFGQCZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)
